molecular formula C14H11Cl2N5OS2 B2525836 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 886927-80-6

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2525836
CAS No.: 886927-80-6
M. Wt: 400.3
InChI Key: MLZGCPSRCRTXRP-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with a thiophene moiety and a sulfanyl-acetamide chain linked to a 3,4-dichlorophenyl group. Its structure comprises:

  • 1,2,4-Triazole core: Substituted at position 4 with an amino group and at position 5 with a thiophen-2-yl ring. The triazole ring is a pharmacophore known for diverse biological activities, including antimicrobial and anti-inflammatory effects .
  • N-(3,4-dichlorophenyl)acetamide: The dichlorophenyl group introduces strong electron-withdrawing effects, likely improving lipophilicity and target binding compared to simpler aryl substituents .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5OS2/c15-9-4-3-8(6-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZGCPSRCRTXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The structural formula of the compound is depicted as follows:

C13H12Cl2N4S\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{N}_4\text{S}

This compound features a thiophene ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit promising antimicrobial properties . The compound has been studied against various bacterial strains and fungi. For instance:

  • Antifungal Activity : Compounds similar to this triazole have shown effectiveness against Candida albicans and Aspergillus niger, with mechanisms involving inhibition of ergosterol synthesis via cytochrome P450 enzymes .
  • Antibacterial Activity : The compound has demonstrated activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating moderate potency .
MicroorganismActivityReference
Candida albicansEffective
Staphylococcus aureusModerate
Escherichia coliModerate

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. The compound's mechanism involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells:

  • Cell Lines Tested : Specific studies have shown that the compound exhibits cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 43.4 μM respectively .
Cancer Cell LineIC50 Value (μM)Reference
HCT-1166.2
T47D43.4

Enzyme Inhibition

The compound also acts as an enzyme inhibitor. It has been investigated for its ability to inhibit various enzymes involved in metabolic pathways:

  • Target Enzymes : Studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the thiophene ring enhances its reactivity and potential interactions due to the sulfur atom's unique electronic properties.

Case Studies

  • Stress-Protective Effects : A study investigated the stress-protective effects of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate on white rats, showing improvements in physiological parameters and behavioral responses under stress conditions .
  • Antimicrobial Screening : Another research effort focused on synthesizing various triazole derivatives and assessing their antimicrobial activities against clinical isolates, demonstrating that modifications in structure significantly influenced their efficacy .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. The structural confirmation is often achieved through techniques such as NMR spectroscopy and X-ray crystallography. The unique structure contributes to its diverse biological properties.

Biological Applications

Antimicrobial Activity :
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Anticancer Properties :
Research indicates that triazole derivatives can inhibit cancer cell proliferation. Compounds structurally related to This compound have shown effectiveness against several cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .

Stress-Protective Effects :
Recent studies have explored the stress-protective properties of related compounds in animal models. These studies suggest that such triazoles can mitigate stress-induced behavioral changes and physiological responses, indicating potential use in neuroprotective therapies .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesResultsReference
AntibacterialStaphylococcus aureusSignificant inhibition observed
AnticancerMCF7 (Breast Cancer)High percent growth inhibition
Stress-ProtectiveWhite RatsBehavioral improvement noted

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent variations and their impact on biological activity.

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Acetamides

Compound Name/ID Triazole Substituents Acetamide-Linked Group Key Biological Activities References
Target Compound 4-amino-5-(thiophen-2-yl) N-(3,4-dichlorophenyl) Hypothesized anti-inflammatory/antimicrobial
2-[(4-Allyl-5-(thiophen-2-yl)...]acetamide (Ev12) 4-allyl-5-(thiophen-2-yl) N-(3-chlorophenyl) Structural analog; activity not reported
AM31 (Ev10) 4-amino-5-(2-hydroxyphenyl) N-(4-nitrophenyl) Potent reverse transcriptase inhibition
KA3 (Ev7) 4-[(aryl carbamoyl)methyl]-5-(pyridin-4-yl) N-substituted aryl Antimicrobial, antioxidant, anti-inflammatory
2-((4-amino-5-(furan-2-yl)...)acetamide (Ev15) 4-amino-5-(furan-2-yl) N-(varied aryl) Anti-exudative (exceeds diclofenac in some cases)
2-{[4-amino-5-(2-chlorophenyl)...}acetamide (Ev6) 4-amino-5-(2-chlorophenyl) N-(3-methoxyphenyl) Structural analog; activity not reported

Key Observations

Triazole Core Modifications: Amino group at position 4: Present in the target compound and AM31 (Ev10), this group enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., reverse transcriptase in AM31) . Thiophene vs.

Acetamide-Linked Aryl Groups: 3,4-Dichlorophenyl (Target): The dual chlorine atoms increase lipophilicity and electron-withdrawing effects, likely enhancing target affinity compared to mono-chloro (Ev6, Ev12) or methoxy groups (Ev6) . 4-Nitrophenyl (AM31): The nitro group in AM31 contributes to strong reverse transcriptase inhibition, suggesting electron-withdrawing substituents optimize enzyme binding .

Biological Activity Trends :

  • Anti-inflammatory : Compounds with dichlorophenyl (Target) or furan (Ev15) groups show promise in reducing inflammation, with Ev15 derivatives outperforming diclofenac .
  • Antimicrobial : Derivatives with pyridine (Ev7) or thiophene (Target) substituents exhibit broad-spectrum activity, likely due to enhanced membrane penetration .
  • Enzyme Inhibition : Hydroxyphenyl (AM31) and nitrophenyl groups are critical for high-affinity binding to reverse transcriptase .

Table 2: Activity Data of Representative Compounds

Compound Activity Type Efficacy (Reference Compound) Key Structural Determinants
Target Compound Hypothesized anti-inflammatory N/A 3,4-Dichlorophenyl, thiophene
AM31 (Ev10) Reverse transcriptase inhibition 10× potency vs. Nevirapine 2-Hydroxyphenyl, 4-nitrophenyl
KA3 (Ev7) Antimicrobial MIC: 2–8 µg/mL Pyridin-4-yl, electron-withdrawing aryl
Ev15 Derivatives Anti-exudative 8/21 compounds > diclofenac Furan-2-yl, sulfanyl-acetamide

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